Cas no 93404-33-2 (2-Butenoic acid,4,4,4-trifluoro-3-methyl-, (2Z)-)
2-Butenoic acid,4,4,4-trifluoro-3-methyl-, (2Z)- Chemical and Physical Properties
Names and Identifiers
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- 2-Butenoic acid,4,4,4-trifluoro-3-methyl-, (2Z)-
- beta-Trifluoromethylcrotonic acid
- Β-TRIFLUOROMETHYLCROTONIC ACID
- 4,4,4-Trifluoro-3-methyl-2-butenoic acid, 97%
- SCHEMBL3454104
- MFCD00014374
- AKOS006228071
- 93404-33-2
- 3-(TRIFLUOROMETHYL)CROTONICACID
- starbld0000244
- AS-47379
- 4,4,4-Trifluoro-3-methyl-2-butenoic acid
- (2Z)-4,4,4-trifluoro-3-methylbut-2-enoic acid
- Cis-3-(trifluoromethyl)crotonic acid
- J-800344
- CS-0357519
- 3-trifluoromethylcrotonic acid
- 2-Butenoic acid,4,4,4-trifluoro-3-methyl-,(2Z)-
- (Z)-4,4,4-trifluoro-3-methylbut-2-enoic acid
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- MDL: MFCD01457157
- Inchi: 1S/C5H5F3O2/c1-3(2-4(9)10)5(6,7)8/h2H,1H3,(H,9,10)/b3-2-
- InChI Key: QRRCTLYMABZQCS-IHWYPQMZSA-N
- SMILES: FC(/C(=C\C(=O)O)/C)(F)F
Computed Properties
- Exact Mass: 154.024
- Monoisotopic Mass: 154.024
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: -1
- XLogP3: 2.4
- Topological Polar Surface Area: 40.1
Experimental Properties
- Color/Form: Not determined
- Density: 1.318 g/mL at 25 °C(lit.)
- Melting Point: 28-30 °C(lit.)
- Boiling Point: 158-163 °C(lit.)
- Flash Point: 175 °F
- Refractive Index: 1.3838
- PSA: 37.30000
- LogP: 1.57960
- Solubility: Not determined
2-Butenoic acid,4,4,4-trifluoro-3-methyl-, (2Z)- Security Information
- Hazard Statement: Corrosive
- Hazardous Material transportation number:UN 3261 8/PG 3
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: 26-27-36/37/39-45
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Hazardous Material Identification:
- HazardClass:IRRITANT, CORROSIVE
2-Butenoic acid,4,4,4-trifluoro-3-methyl-, (2Z)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428189-5g |
(Z)-4,4,4-trifluoro-3-methylbut-2-enoic acid |
93404-33-2 | 98+% | 5g |
¥2671.00 | 2024-04-24 | |
| Ambeed | A609927-5g |
(Z)-4,4,4-Trifluoro-3-methylbut-2-enoic acid |
93404-33-2 | 98+% | 5g |
$308.0 | 2025-04-15 |
2-Butenoic acid,4,4,4-trifluoro-3-methyl-, (2Z)- Suppliers
2-Butenoic acid,4,4,4-trifluoro-3-methyl-, (2Z)- Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2-Butenoic acid,4,4,4-trifluoro-3-methyl-, (2Z)-
Recent Advances in the Study of 2-Butenoic acid,4,4,4-trifluoro-3-methyl-, (2Z)- (CAS: 93404-33-2)
The compound 2-Butenoic acid,4,4,4-trifluoro-3-methyl-, (2Z)- (CAS: 93404-33-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This fluorinated butenoic acid derivative exhibits unique chemical properties due to the presence of a trifluoromethyl group and a double bond in the (2Z)-configuration. Recent studies have explored its potential applications in drug discovery, particularly as a building block for bioactive molecules and as a modulator of enzymatic activity.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 93404-33-2 as a precursor for the synthesis of novel kinase inhibitors. The researchers demonstrated that the trifluoromethyl group enhances binding affinity to ATP-binding pockets, while the (2Z)-configuration contributes to improved selectivity. Molecular docking simulations revealed favorable interactions with residues in the active sites of several cancer-related kinases, suggesting potential therapeutic applications in oncology.
In the area of agrochemical research, a team from the University of Tokyo reported in ACS Agricultural Science & Technology (2024) that derivatives of 2-Butenoic acid,4,4,4-trifluoro-3-methyl-, (2Z)- show promising fungicidal activity. The compound's ability to disrupt fungal cell wall biosynthesis was attributed to its structural similarity to natural substrates of key fungal enzymes. Field trials demonstrated efficacy against several crop pathogens while maintaining favorable environmental safety profiles.
Recent advances in synthetic methodology have also been reported for this compound. A Nature Communications paper (2023) described a novel catalytic asymmetric synthesis route that achieves >99% enantiomeric excess for the (2Z)-isomer. This breakthrough addresses previous challenges in stereoselective synthesis and enables more efficient production of optically pure material for pharmaceutical applications.
The compound's mechanism of action continues to be elucidated through structural biology approaches. Cryo-EM studies published in Cell Chemical Biology (2024) revealed how 93404-33-2 derivatives can allosterically modulate protein-protein interactions in inflammatory pathways. These findings open new possibilities for developing anti-inflammatory drugs with novel mechanisms of action that avoid the limitations of current therapeutics.
From a safety perspective, recent toxicological studies (Regulatory Toxicology and Pharmacology, 2024) have established preliminary safety profiles for 2-Butenoic acid,4,4,4-trifluoro-3-methyl-, (2Z)- and its derivatives. While showing good metabolic stability in human liver microsome assays, researchers noted the importance of careful structural modification to minimize potential off-target effects, particularly in cardiovascular systems.
Looking forward, the unique properties of 93404-33-2 position it as a valuable scaffold for multiple therapeutic areas. Current research directions include exploration of its use in PROTAC (proteolysis targeting chimera) development, where its structural features may facilitate ternary complex formation. Additionally, its potential in radiopharmaceuticals is being investigated, leveraging the fluorine atoms for PET imaging applications.
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